5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the chloropyridine moiety: This step may involve nucleophilic substitution reactions where a chloropyridine derivative is reacted with the pyrimidine core.
Attachment of the oxan-4-yl group: This can be done through alkylation or acylation reactions using oxan-4-yl derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or pyrimidine rings.
Reduction: Reduction reactions can occur, especially if there are reducible functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the chloropyridine moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Such as 5-fluorouracil, which is used in cancer treatment.
Chloropyridine derivatives: Like chloropyridine carboxylic acids, which have various industrial applications.
Oxan-4-yl derivatives: Compounds containing oxan-4-yl groups are used in pharmaceuticals and agrochemicals.
Uniqueness
5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H16ClN5O |
---|---|
Molecular Weight |
305.76 g/mol |
IUPAC Name |
5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H16ClN5O/c15-12-8-17-4-1-10(12)11-7-18-14(16)20-13(11)19-9-2-5-21-6-3-9/h1,4,7-9H,2-3,5-6H2,(H3,16,18,19,20) |
InChI Key |
NZVMILMLNFNTBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC(=NC=C2C3=C(C=NC=C3)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.